5-nitro-N-propylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10N4O2 and a molecular weight of 182.18 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 5-position and a propyl group attached to the nitrogen atom at the 2-position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-aminopyrimidine to form 5-nitro-2-aminopyrimidine, which is then alkylated with propyl halides under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 5-nitro-N-propylpyrimidin-2-amine may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Reduction: 5-Amino-N-propylpyrimidin-2-amine.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
5-Nitro-N-propylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an antitrypanosomal and antiplasmodial agent.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-nitro-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit key enzymes involved in the metabolic pathways of pathogens, contributing to its antitrypanosomal and antiplasmodial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2-aminopyrimidine: Lacks the propyl group, making it less lipophilic.
5-Amino-2-nitropyrimidine: Has an amino group instead of a propyl group, affecting its reactivity and biological activity.
Uniqueness
5-Nitro-N-propylpyrimidin-2-amine is unique due to the presence of both the nitro and propyl groups, which confer specific chemical and biological properties. The propyl group increases the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C7H10N4O2 |
---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
5-nitro-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-8-7-9-4-6(5-10-7)11(12)13/h4-5H,2-3H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
FMBIBUMSRQQSDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC=C(C=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.